Bobcat339

Overview

Description

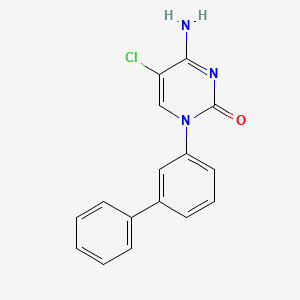

Bobcat339 (4-Amino-1-[1,1'-biphenyl]-3-yl-5-chloro-2(1H)-pyrimidinone) is a cytosine-based small molecule inhibitor of Ten-Eleven Translocation (TET) enzymes, specifically targeting TET1 and TET2. It was developed through structural optimization of 5-chlorocytosine derivatives, with a 3-biphenyl substituent at the R2 position conferring enhanced activity . This compound reduces global 5-hydroxymethylcytosine (5hmC) levels by inhibiting TET-mediated oxidation of 5-methylcytosine (5mC), a key epigenetic modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bobcat339 can be synthesized through a multi-step process involving the following key steps :

Starting Material: 5-chlorocytosine is used as the starting material.

Reaction with 3-biphenylboronic acid: The starting material is reacted with 3-biphenylboronic acid in the presence of copper(II) acetate and N,N,N’,N’-tetramethylethylenediamine (TEMED) in a methanol-water mixture.

Purification: The reaction mixture is subjected to flash chromatography to isolate the desired product, which is further purified by washing with water to remove any residual copper(II) acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Synthetic Route and Key Chemical Reactions

Bobcat339 is synthesized via a Chan–Lam coupling reaction , a copper-catalyzed cross-coupling between 5-chlorocytosine and 3-biphenylboronic acid (Figure S1, ). This reaction employs copper(II) acetate as a catalyst under aerobic conditions, facilitating the formation of a carbon-nitrogen bond.

Reaction Conditions:

-

Substrates : 5-Chlorocytosine, 3-biphenylboronic acid.

-

Catalyst : Copper(II) acetate.

-

Solvent : Dichloromethane (DCM) or methanol.

-

Temperature : Room temperature (20–25°C).

The product is typically isolated as a green powder due to residual copper from the catalyst, necessitating rigorous purification to remove metal contaminants .

Copper Contamination and Purification Challenges

Post-synthesis purification significantly impacts this compound’s chemical reactivity and biological activity. Residual Cu(II) from the Chan–Lam reaction enhances its apparent inhibitory effects on TET enzymes, as shown below:

Table 1: Copper Content in this compound Samples

| Source | [Cu] (ppm) | Mol % Cu |

|---|---|---|

| In-house | <0.001 | 0 |

| Sigma-Aldrich | <0.001 | 0 |

| MedKoo | 0.198 | 3.12 |

-

In-house and Sigma samples : Purified via three rounds of flash chromatography followed by HPLC , resulting in undetectable Cu(II) levels.

-

MedKoo sample : Retained 3.12 mol% Cu(II), correlating with potent TET inhibition (IC50 ~33 μM for TET1) in enzymatic assays .

Chemical Interactions with Copper

This compound’s reported TET inhibition is mediated by Cu(II) contamination rather than intrinsic activity:

Key Findings:

-

Cu(II) alone inhibits TET enzymes : Titration experiments showed CuSO₄ (≥25 μM) fully blocks TET1/2 activity .

-

Synergistic effect : this compound–Cu(II) mixtures exhibit stronger inhibition than Cu(II) alone (Figure 3B, ). Mechanistically, Cu(II) displaces Fe(II) in TET’s active site, disrupting oxidation of 5-methylcytosine .

-

Structural dependency : The 5-chloro and 3-biphenyl substituents are critical for binding TET’s catalytic pocket (ΔG Binding = −10.23 kcal/mol for TET1) but require Cu(II) for inhibitory activity .

Stability and Degradation

-

Thermal stability : Stable at −20°C for years in powder form; solutions degrade within 1 month at −20°C .

-

UV/Vis spectra : MedKoo’s seafoam-green samples (λmax = 680 nm) indicate Cu(II) coordination, absent in pure white powders .

Analytical Characterization

Scientific Research Applications

Cancer Research

Bobcat339 has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit TET enzymes, which play a role in tumor progression. Research indicates that TET inhibitors like this compound could dial back the aggressiveness of certain cancers by altering the epigenetic landscape of tumor cells .

Case Study: Inhibition of Cancer Cell Proliferation

- Objective : To assess the impact of this compound on TET-mediated DNA demethylation in cancer cells.

- Methodology : Cancer cell lines were treated with varying concentrations of this compound, and cell proliferation was measured.

- Results : A significant reduction in cell proliferation was observed at mid-micromolar concentrations of this compound, suggesting its potential as an anti-cancer agent.

Neurological Disorders

Recent studies have explored the use of this compound in treating conditions such as anorexia nervosa and stress-related disorders. The molecule's interaction with TET3 in hypothalamic neurons has shown promise in regulating appetite and mood .

Case Study: Treatment for Anorexia Nervosa

- Objective : To evaluate the efficacy of this compound in a mouse model of anorexia nervosa.

- Methodology : Mice were administered this compound intraperitoneally, and their food intake and behavioral patterns were monitored.

- Results : Treated mice exhibited increased food intake and reduced anxiety-like behaviors compared to controls, indicating potential therapeutic benefits for anorexia nervosa .

Epigenetics

In the field of epigenetics, this compound serves as a valuable tool for studying DNA methylation dynamics. Its ability to inhibit TET enzymes allows researchers to manipulate gene expression patterns for experimental purposes.

Data Table: Summary of Research Findings on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Proliferation | Cell line assays | Significant reduction in proliferation at 50 μM |

| Anorexia Treatment | Mouse model experiments | Increased food intake; reduced anxiety behaviors |

| Epigenetic Modulation | In vitro assays with human cells | Altered methylation patterns observed |

Controversies and Considerations

While initial studies reported promising results regarding the efficacy of this compound, subsequent research raised concerns about the purity and activity of commercially available samples. Notably, some findings indicated that the inhibitory effects attributed to this compound may be due to copper contamination rather than the compound itself . This highlights the need for rigorous quality control in research involving small molecules.

Mechanism of Action

Bobcat339 exerts its effects by selectively inhibiting TET1 and TET2 enzymes . These enzymes are responsible for the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine in DNA. By inhibiting this process, this compound reduces the levels of 5-hydroxymethylcytosine, thereby affecting DNA methylation and gene transcription. The compound’s activity is mediated by its interaction with the active site of TET enzymes, where it competes with the natural substrate .

Comparison with Similar Compounds

Key Properties:

- IC50 Values : 33 μM (TET1), 73 μM (TET2) .

- Selectivity: No significant inhibition of DNMT3a (de novo DNA methyltransferase) at concentrations up to 500 μM .

- Mechanism : Mimics 5mC binding in the TET active site, forming hydrogen bonds and hydrophobic interactions with the enzyme .

- Applications : Used in studying epigenetic regulation in stroke recovery, cancer resistance, oocyte maturation, and mitochondrial dysfunction .

Structural and Functional Comparisons

Efficacy in Disease Models

Stroke Recovery :

- Cancer Resistance: this compound induces apoptosis in sorafenib-resistant hepatocellular carcinoma cells and synergizes with sorafenib . AR-Negative Prostate Cancer: this compound inhibits growth of AR-independent tumors by targeting DNA hypomethylation .

Oocyte Maturation :

Limitations and Controversies

- Copper Dependency : Some studies report that this compound’s activity is enhanced by Cu²⁺, and its efficacy at reported concentrations (10–50 μM) may require trace metal contaminants .

- Species Variability : In mice, this compound upregulates Tet2 mRNA but reduces TET2 protein, suggesting post-transcriptional regulation .

Epigenetic Regulation

- 5hmC Reduction : this compound decreases 5hmC in HT-22 neurons (10 μM) and sorafenib-resistant HCC cells (10 μM) .

- Gene Expression: Suppresses pluripotency genes (OCT4, NANOG) in porcine embryos, disrupting zygotic genome activation .

Therapeutic Potential

Biological Activity

Bobcat339 is a novel cytosine-based inhibitor specifically targeting ten-eleven translocation (TET) dioxygenases, which play a crucial role in the regulation of DNA methylation and gene expression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Profile

- Chemical Name : 4-Amino-1-[1,1'-biphenyl]-3-yl-5-chloro-2(1H)-pyrimidinone

- Molecular Formula : C₁₆H₁₂ClN₃O

- Purity : ≥98%

- IC50 Values :

- TET1: 33 μM

- TET2: 73 μM

This compound inhibits TET enzymes, which are responsible for the oxidative demethylation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). This inhibition leads to an increase in DNA methylation levels, thus affecting gene expression patterns associated with various biological processes, including development and disease states such as cancer and inflammation .

In Vitro Studies

-

Efficacy Against TET Enzymes :

- Initial studies indicated that this compound could inhibit TET1 and TET2 effectively. However, subsequent research revealed that its inhibitory activity was significantly enhanced by contaminating copper ions (Cu(II)) present in commercial preparations of the compound .

- For instance, in a quantitative mass spectrometry assay, pure this compound showed minimal inhibitory effects against TET enzymes unless contaminated with Cu(II), which suggested that careful purification is essential for accurate biological evaluation .

- Impact on DNA Methylation :

-

Case Study: Osteoblast Differentiation :

- In a study examining BMP-induced differentiation of C2C12 osteoblasts, treatment with this compound led to increased global 5mC levels and decreased 5hmC levels. This inhibition was associated with reduced expression of osteoblast marker genes and alkaline phosphatase activity, indicating a potential role for TET-mediated demethylation in osteoblast differentiation .

In Vivo Applications

Recent studies have explored the use of this compound in mouse models of endometriosis. The compound demonstrated significant efficacy in reducing lesions by targeting macrophages that overexpress TET3, suggesting its potential as a therapeutic agent for chronic inflammatory diseases . Researchers noted that the oral bioavailability of this compound could facilitate patient compliance compared to traditional treatments.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition of TET Enzymes | Effective inhibition linked to Cu(II) contamination; pure compound less active |

| DNA Methylation Dynamics | Increased 5mC and decreased 5hmC levels; impacts gene expression |

| Osteoblast Differentiation | Suppression of osteogenic markers; highlights role in differentiation |

| In Vivo Efficacy | Significant reduction in endometriosis lesions; potential for broader applications |

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Bobcat339 in modulating DNA methylation?

this compound selectively inhibits TET1 and TET2 enzymes, which catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). By blocking TET activity, it reduces global 5hmC levels, thereby influencing DNA demethylation processes. Its IC50 values are 33 μM for TET1 and 73 μM for TET2 in cell-free assays, with minimal impact on DNMT3a .

Q. What are the standard in vitro protocols for applying this compound in epigenetic studies?

- Concentration range : 10–50 μM, depending on cell type (e.g., 10 μM in HT-22 cells for 24 hours reduces 5hmC levels) .

- Controls : Use DMSO as a vehicle control (≤1% v/v) and validate copper-free preparations to avoid confounding effects .

- Validation : Pair with assays like Western blot (for TET1/TET2 protein levels) and immunofluorescence (for 5hmC quantification) .

Q. How does this compound distinguish between TET1 and TET2 inhibition in experimental settings?

TET1 exhibits stronger inhibition at lower this compound concentrations, while TET2 requires higher doses for comparable effects. Dose-response curves and enzymatic assays (e.g., α-ketoglutarate consumption assays) are recommended to quantify selectivity .

Q. What are the key cellular models demonstrating this compound's efficacy?

- Prostate cancer : Suppresses growth in AR-negative lines (e.g., DU145) by targeting DNA hypomethylation .

- Cardiomyocytes : Inhibits ascorbic acid-induced ventricular-like differentiation by blocking TET-mediated demethylation of cardiac markers (MLC2v, TNNI3) .

- Ovarian granulosa cells : Reverses ferroptosis-related damage by modulating TET/DNMT balance .

Advanced Research Questions

Q. How can researchers address copper contamination in this compound preparations?

Copper residues in early this compound batches artificially enhanced TET inhibition. To mitigate this:

- Purification : Use copper-free preparations validated via inductively coupled plasma mass spectrometry (ICP-MS) .

- Controls : Compare results with copper chelators (e.g., tetrathiomolybdate) to isolate TET-specific effects .

Q. What experimental strategies resolve contradictions in this compound's efficacy across cell types?

- Cell-specific factors : Assess baseline TET1/TET2 expression (e.g., AR-negative prostate cancer cells show higher sensitivity) .

- Combinatorial assays : Pair 5hmC quantification with functional readouts (e.g., apoptosis in endometriosis-associated macrophages) .

- Cross-validation : Use orthogonal inhibitors (e.g., DMOG for TET inhibition) to confirm target specificity .

Q. How does this compound integrate into mechanistic studies of TET-regulated pathways?

- Transcriptional profiling : RNA-seq after this compound treatment reveals downstream targets (e.g., MYH7 in cardiomyocytes) .

- Epigenetic mapping : Couple with whole-genome bisulfite sequencing to identify hypomethylated regions affected by TET inhibition .

- Pathway crosstalk : Investigate interactions with DNMTs (e.g., Fer-1-induced DNMT suppression reversed by this compound) .

Q. What are the limitations of this compound in vivo, and how can they be addressed?

- Pharmacokinetics : Low solubility in aqueous buffers necessitates DMSO formulations. Optimize dosing (e.g., 1–4 mg/kg i.p. in murine models) .

- Off-target effects : Monitor mitochondrial dynamics (e.g., fission via FIS1 upregulation) and ion channel expression (e.g., Cav1.2) in long-term studies .

Q. How can this compound be used to dissect TET isoform-specific roles in disease models?

- Isoform-selective knockdown : Combine this compound with TET1/TET2 siRNA to delineate contributions (e.g., in AgRP neurons for anorexia studies) .

- Temporal inhibition : Time-course experiments to track 5hmC dynamics during differentiation (e.g., ventricular cardiomyocyte maturation) .

Q. What novel therapeutic avenues does this compound enable in oncology and regenerative medicine?

- Cancer : Targets TET3 in macrophages to reduce endometriosis lesions and reverses prostate cancer aggressiveness via AR-independent pathways .

- Regeneration : Blocks aberrant DNA demethylation in stem cells, enhancing lineage-specific differentiation protocols .

Q. Methodological Considerations

-

Data analysis : Use FACS for protein expression quantification (e.g., MLC2v+ cardiomyocytes) and JC-1 staining for mitochondrial membrane potential .

-

Dosage tables :

Application Concentration Duration Model 5hmC reduction 10 μM 24 h HT-22 cells Cardiomyocyte differentiation 50 μM 48 h hiPSC-CMs Endometriosis 1–4 mg/kg Acute Murine model

Properties

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.